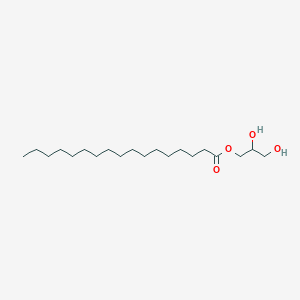
Dimethylarsinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylarsinate is the arsenic oxoanion that is the conjugate base of dimethylarsinic acid. It derives from an arsinate. It is a conjugate base of a dimethylarsinic acid.
An arsenical that has been used as a dermatologic agent and as an herbicide.
Applications De Recherche Scientifique
Oxidative DNA Damage
Dimethylarsinate has been studied for its role in oxidative DNA damage. Trivalent dimethylated arsenic, including dimethylarsinate, contributes to oxidative stress in nuclear bases, such as the formation of cis-thymine glycol. This oxidative damage is induced via the production of dimethylated arsenic peroxide (Yamanaka et al., 2003).
Genotoxicity and Carcinogenesis
Dimethylarsinate's genotoxic effects have been extensively studied. Oral exposure to dimethylarsinate leads to increased oxidative damage specifically in organs targeted by arsenic carcinogenesis (Yamanaka et al., 2001). It is also associated with micronuclei formation in mice, indicating a role in genetic damage (Kato et al., 2003). Furthermore, dimethylarsinate causes high induction of tetraploids, affecting cell cycle processes (Kuroda et al., 2005).
Metabolism and Excretion
Research has also focused on the metabolism and excretion of dimethylarsinate. A study on the metabolic production of free radicals from dimethylarsinic acid suggests its significant role in liver and lung carcinogenesis in rats (Nishikawa et al., 2002). The distribution and excretion patterns of dimethylarsinate in mice have been explored, indicating its rapid elimination and minimal retention, contributing to its low acute toxicity (Hughes et al., 2005).
Environmental Interactions
Studies have also examined the environmental interactions of dimethylarsinate. One research looked into the thermodynamics of its interactions with hydrated iron-(oxyhydr)oxide clusters, providing insights into its environmental behavior and implications for arsenic speciation in environmental samples (Adamescu et al., 2011).
Propriétés
Numéro CAS |
15132-04-4 |
|---|---|
Formule moléculaire |
C2H6AsO2- |
Poids moléculaire |
136.99 g/mol |
Nom IUPAC |
dimethylarsinate |
InChI |
InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)/p-1 |
Clé InChI |
OGGXGZAMXPVRFZ-UHFFFAOYSA-M |
SMILES |
C[As](=O)(C)[O-] |
SMILES canonique |
C[As](=O)(C)[O-] |
Autres numéros CAS |
15132-04-4 |
Synonymes |
Acid, Cacodylic Acid, Dimethylarsinic Cacodylate Cacodylic Acid Dimethylarsinate Dimethylarsinic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




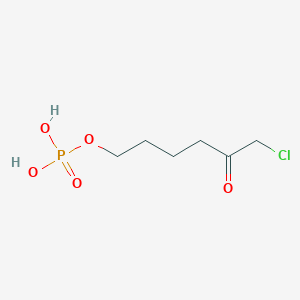

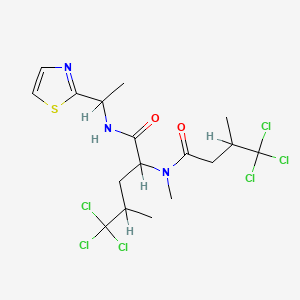
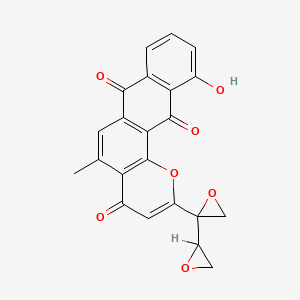
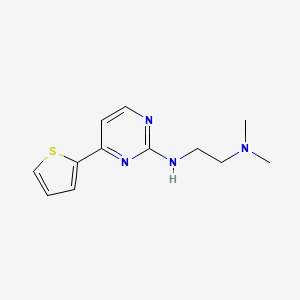

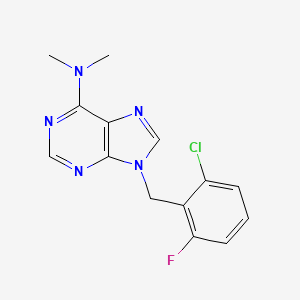
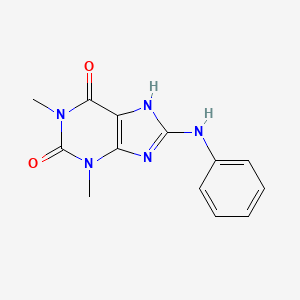
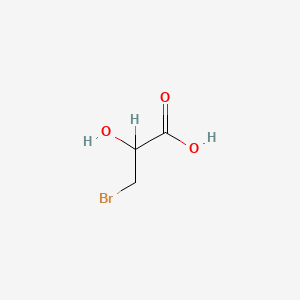
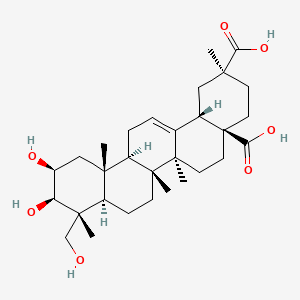
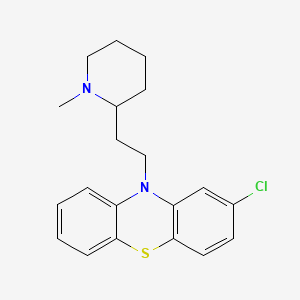
![10-Hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-ene-8-carbaldehyde](/img/structure/B1200403.png)
